6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline, also known as this compound, is a useful research compound. Its molecular formula is C18H21NO2 and its molecular weight is 283.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Applications and Drug Discovery
Tetrahydroisoquinolines, including derivatives similar to 6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline, have been extensively studied for their therapeutic potential across a range of diseases. A significant milestone in drug discovery was the US FDA approval of trabectedin, a THIQ derivative, for treating soft tissue sarcomas, highlighting the anticancer potential of this class of compounds. THIQ derivatives have shown promise in various therapeutic areas including cancer, malaria, central nervous system disorders, cardiovascular diseases, and metabolic disorders. Their diverse biological activities are attributed to their ability to interact with DNA, inhibit enzymes, and modulate neurotransmitters, showcasing their versatility as pharmacological agents (Singh & Shah, 2017).
Neuroprotective and Anti-addictive Properties
Endogenous tetrahydroisoquinoline compounds, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have been identified in the mammalian brain. Research indicates that these compounds exhibit neuroprotective, anti-addictive, and antidepressant-like activities in animal models. These effects are thought to result from mechanisms such as MAO inhibition, free radical scavenging, and modulation of the glutamatergic system. This suggests that THIQ derivatives, including this compound, could potentially serve as novel therapeutic agents for treating neurodegenerative diseases and disorders related to addiction and depression (Antkiewicz‐Michaluk et al., 2018).
Antioxidant Activity and Environmental Applications
The antioxidant properties of THIQ derivatives have been recognized in various studies. For instance, ethoxyquin and its analogs, which share structural similarities with tetrahydroisoquinolines, have demonstrated significant antioxidant efficacy. These compounds have been used for the protection of polyunsaturated fatty acids in fish meal, highlighting their potential as natural antioxidants in food preservation and possibly in preventing oxidative stress-related diseases. The discovery of such antioxidant activity underlines the potential of THIQ derivatives in applications beyond pharmaceuticals, including food science and environmental protection (de Koning, 2002).
Safety and Hazards
Future Directions
The THIQ heterocyclic scaffold, which this compound is a part of, has garnered a lot of attention in the scientific community . This has resulted in the development of novel THIQ analogs with potent biological activity . Therefore, future research could focus on the development of more potent analogs and further exploration of their biological activities.
Mechanism of Action
Target of Action
It is known that tetrahydroisoquinoline (thiq) analogs, to which this compound belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq analogs are known to interact with their targets in a way that results in biological activity against various pathogens and disorders .
Biochemical Pathways
It is known that thiq analogs can affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
It is known that thiq analogs can exert diverse biological activities .
Properties
IUPAC Name |
6,7-dimethoxy-2-methyl-4-phenyl-3,4-dihydro-1H-isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-19-11-14-9-17(20-2)18(21-3)10-15(14)16(12-19)13-7-5-4-6-8-13/h4-10,16H,11-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHSAEZQABWFFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=CC(=C(C=C2C1)OC)OC)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568425 | |
Record name | 6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128942-65-4 | |
Record name | 6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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